molecular formula C6H9ClN2O B6609432 2-amino-1-(1H-pyrrol-2-yl)ethan-1-one hydrochloride CAS No. 2866352-69-2

2-amino-1-(1H-pyrrol-2-yl)ethan-1-one hydrochloride

Cat. No.: B6609432
CAS No.: 2866352-69-2
M. Wt: 160.60 g/mol
InChI Key: CNKUINXQNWUTKI-UHFFFAOYSA-N
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Description

2-amino-1-(1H-pyrrol-2-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C6H9ClN2O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1H-pyrrol-2-yl)ethan-1-one hydrochloride typically involves the reaction of 2-acetylpyrrole with ammonia or an amine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1H-pyrrol-2-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Products may include 2-acetylpyrrole or 2-pyrrolecarboxylic acid.

    Reduction: Products may include 2-amino-1-(1H-pyrrol-2-yl)ethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-amino-1-(1H-pyrrol-2-yl)ethan-1-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-1-(1H-pyrrol-2-yl)ethan-1-one hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-acetylpyrrole: A related compound with a similar structure but lacking the amino group.

    2-pyrrolecarboxylic acid: Another related compound with a carboxylic acid group instead of the amino group.

    1-(1H-pyrrol-2-yl)ethan-1-one: A compound with a similar core structure but different functional groups.

Uniqueness

2-amino-1-(1H-pyrrol-2-yl)ethan-1-one hydrochloride is unique due to the presence of both an amino group and a pyrrole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-amino-1-(1H-pyrrol-2-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c7-4-6(9)5-2-1-3-8-5;/h1-3,8H,4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKUINXQNWUTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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